cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine;dihydrochloride
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Overview
Description
Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
Preparation Methods
The synthesis of cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The synthetic routes often include:
Ring Construction: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the fluorine and dimethylamine groups.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the presence of fluorine and dimethylamine groups contribute to its binding affinity and select
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9(2)6-4-8-3-5(6)7;;/h5-6,8H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYXXDNFQVSNL-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CNC[C@@H]1F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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